
Fatostatin HBr
Vue d'ensemble
Description
Sterol regulatory element binding proteins (SREBPs) are transcription factors that have pivotal roles in lipogenesis and fat metabolism. The activation of SREBPs requires escort to the Golgi by SREBP cleavage-activating protein (SCAP) followed by proteolytic release of SREBP from the Golgi. Fatostatin is an inhibitor of SREBP activation, preventing SCAP-mediated escort of either SREBP-1 or SREBP-2 to the Golgi (IC50 = 5.6 µM). This blocks constitutive SREBP-mediated gene expression in the human prostate cancer cell line DU145.3 Fatostatin prevents insulin-induced adipogenesis of 3T3-L1 cells as well as growth induced by insulin-like growth factor 1 in DU145 cells (IC50 = 0.1 µM). Through its actions on SCAP/SREBP-1, it inhibits high glucose-induced upregulation of TGF-β in primary rat mesangial cells. This compound also alters lipid metabolism in vivo, reducing hepatic fat accumulation in ob/ob mice.
Applications De Recherche Scientifique
Oncology
Fatostatin HBr has been extensively studied for its role in cancer treatment, particularly in endometrial carcinoma.
Mechanism of Action :
- Fatostatin inhibits the SREBP1-NF-κB pathway, which is implicated in progesterone resistance in endometrial cancer cells. This inhibition enhances the sensitivity of cancer cells to progesterone, potentially reversing resistance mechanisms.
Case Study :
- A study demonstrated that microarray analysis of progesterone-sensitive and resistant cell lines revealed a strong correlation between SREBP1 activity and progesterone resistance. The application of Fatostatin led to increased sensitivity to hormonal therapy both in vitro and in vivo.
Immunology
In the field of immunology, this compound has shown promise in enhancing anti-tumor immunity.
Mechanism of Action :
- The compound reduces cholesterol metabolism mediated by SREBP2 in tumor-infiltrating T lymphocytes. This reduction is crucial as it decreases Treg cell populations and mitigates CD8+ T cell exhaustion within the tumor microenvironment (TME).
Case Study :
- Research involving mouse models indicated that Fatostatin effectively inhibited the growth of various cancers, including B16 melanoma and MC38 colon cancer. The results showed decreased intracellular cholesterol levels and reduced ER stress markers, contributing to improved anti-tumor responses.
Metabolic Disorders
This compound's ability to modulate SREBP activity positions it as a potential therapeutic agent for metabolic disorders such as dyslipidemia and metabolic syndrome.
Mechanism of Action :
- By inhibiting SREBPs, the compound can reduce lipid accumulation in cells, thereby addressing issues related to cholesterol synthesis and fatty acid metabolism.
Research Findings :
- Studies have indicated that Fatostatin can influence pathways related to lipid metabolism specifically, making it a targeted therapeutic option for conditions involving lipid dysregulation.
Mécanisme D'action
Target of Action
Fatostatin HBr, also known as Fatostatin A Hydrobromide, Fatostatin (hydrobromide), Fatostatin A, 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide, or Fatostatin Hydrobromide, is a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are transcription factors that play a crucial role in lipid synthesis and fat metabolism . This compound specifically impairs the activation of SREBP-1 and SREBP-2 .
Mode of Action
This compound operates by directly binding to SREBP Cleavage-Activating Protein (SCAP) and inhibiting the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus . This action prevents the activation of SREBPs, thereby inhibiting the transcription of genes involved in lipid synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipogenesis pathway. By inhibiting the activation of SREBPs, this compound suppresses the transcription of key enzymes involved in lipid and cholesterol synthesis . Interestingly, rather than inhibiting lipogenesis, this compound causes an accumulation of lipids as a response to endoplasmic reticulum stress . In particular, ceramide and dihydroceramide levels increase, contributing to the apoptotic effects of this compound .
Pharmacokinetics
It’s known that the compound is soluble in dmso and ethanol, but insoluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . In addition, this compound has been shown to significantly inhibit the secretion of inflammatory cytokines from cells activated with lipopolysaccharide, without affecting cell viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in obese mice, this compound has been shown to reduce body weight, blood glucose levels, and hepatic fat accumulation, even without controlling food intake . .
Analyse Biochimique
Biochemical Properties
Fatostatin Hydrobromide interacts with SREBPs, impairing the activation of SREBP-1 and SREBP-2 . This interaction inhibits the maturation and function of SREBPs, thereby affecting the synthesis of lipids and cholesterol .
Cellular Effects
Fatostatin Hydrobromide has been shown to suppress cell proliferation and anchorage-independent colony formation in both androgen-responsive and androgen-insensitive prostate cancer cells . It also reduces in vitro invasion and migration in these cell lines . Moreover, Fatostatin Hydrobromide has been found to ameliorate inflammation without affecting cell viability .
Molecular Mechanism
Fatostatin Hydrobromide exerts its effects at the molecular level by preventing the activation of SREBPs . This blocks the constitutive gene expression mediated by SREBPs in human prostate cancer cell lines . It also prevents insulin-induced adipogenesis of 3T3-L1 cells and growth induced by insulin-like growth factor 1 in DU145 cells .
Temporal Effects in Laboratory Settings
Over time, Fatostatin Hydrobromide has been observed to cause an accumulation of lipids in response to endoplasmic reticulum stress rather than inhibition of SREBP activity . This includes an increase in ceramide and dihydroceramide levels, which contribute to the apoptotic effects of Fatostatin Hydrobromide .
Dosage Effects in Animal Models
In animal models, Fatostatin Hydrobromide has been shown to significantly inhibit subcutaneous C4-2B tumor growth and markedly decrease serum prostate-specific antigen (PSA) levels . In obese ob/ob mice, it has been found to prevent increases in body weight, blood glucose levels, and hepatic fat accumulation, even without controlling food intake .
Metabolic Pathways
Fatostatin Hydrobromide is involved in the metabolic pathways of lipogenesis and cholesterogenesis, interacting with enzymes and cofactors that control the synthesis of fatty acids and cholesterol .
Subcellular Localization
Considering its role as an inhibitor of SREBPs, it is likely to be found in the endoplasmic reticulum where SREBPs are known to reside before they are activated and transported to the nucleus .
Activité Biologique
2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide, also known as Fatostatin HBr, is a compound recognized for its significant biological activities, particularly in the fields of oncology and lipid metabolism. This article explores its molecular mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
- Molecular Formula : C18H19BrN2S
- Molecular Weight : 375.3 g/mol
- CAS Number : 298197-04-3
- Solubility : Poorly soluble in water; high solubility in DMSO and ethanol .
Fatostatin acts primarily by inhibiting the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key regulators of lipid homeostasis. By blocking SREBP-1 and SREBP-2, Fatostatin reduces lipid synthesis and alters cholesterol metabolism, contributing to its anti-cancer properties .
Antitumor Effects
Fatostatin has shown promising results in various cancer models:
-
Prostate Cancer :
- In androgen-responsive and androgen-insensitive prostate cancer cell lines, Fatostatin inhibits cell proliferation and anchorage-independent colony formation.
- Animal studies demonstrated significant inhibition of tumor growth in subcutaneous C4-2B models, alongside a marked decrease in serum prostate-specific antigen (PSA) levels .
- Endometrial Carcinoma :
- Melanoma and Colon Cancer :
Lipid Metabolism Regulation
Fatostatin's role in lipid metabolism is highlighted by its effects on hepatic fat accumulation:
- In ob/ob mice models, administration of Fatostatin significantly reduced hepatic fat accumulation without altering food intake.
- The compound has been shown to prevent insulin-induced fat formation in adipocytes (3T3-L1 cells), demonstrating its potential as a therapeutic agent for metabolic disorders .
Data Summary
Study | Findings |
---|---|
Prostate Cancer (In vitro) | Inhibition of cell proliferation and colony formation; decreased PSA levels in vivo |
Endometrial Carcinoma | Reversal of progesterone resistance via SREBP1 inhibition |
Melanoma & Colon Cancer | Inhibition of tumor growth; modulation of T lymphocyte metabolism |
Lipid Metabolism (Animal Model) | Reduced hepatic fat accumulation; prevention of insulin-induced fat formation |
Case Studies
-
Prostate Cancer Study :
- A study involving Fatostatin treatment on prostate cancer cell lines showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations ranging from 0.1 to 1 μM over three days.
-
Endometrial Carcinoma Analysis :
- Researchers conducted microarray analyses on progesterone-sensitive versus resistant cell lines, revealing that SREBP1 expression correlated with resistance mechanisms. Fatostatin's inhibition restored sensitivity to treatment.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFNQZVFUMORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044314 | |
Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298197-04-3 | |
Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-propylpyridin-4-yl)-4-p-tolylthiazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.